8-(BENZYLAMINO)-3-METHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(BENZYLAMINO)-3-METHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a synthetic organic compound that belongs to the class of purine derivatives. This compound is known for its potential biological activities and has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(BENZYLAMINO)-3-METHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves the reaction of 8-chlorotheophylline with benzylamine. The reaction is carried out in a solvent such as n-butanol, with triethylamine as a base. The mixture is heated to facilitate the substitution of the chlorine atom with the benzylamino group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
8-(BENZYLAMINO)-3-METHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine in n-butanol with triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
8-(BENZYLAMINO)-3-METHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(BENZYLAMINO)-3-METHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. In plants, it acts as a cytokinin by binding to cytokinin receptors, leading to the activation of signaling pathways that promote cell division and growth . In medical applications, it may inhibit the polymerization of viral proteins or interfere with cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: Another cytokinin with similar biological activities.
8-Benzylamino-2-methyl-s-triazolo[I ,S-a ]pyridine: A compound with analogous chemical structure but different biological activities.
Uniqueness
8-(BENZYLAMINO)-3-METHYL-7-PROPYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine ring, which imparts distinct biological activities and chemical reactivity. Its ability to act as a cytokinin and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
IUPAC Name |
8-(benzylamino)-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-3-9-21-12-13(20(2)16(23)19-14(12)22)18-15(21)17-10-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,17,18)(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGAJTIIUDRWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.